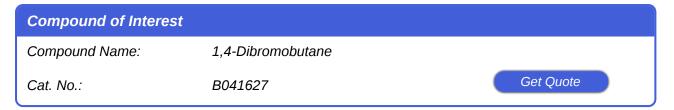


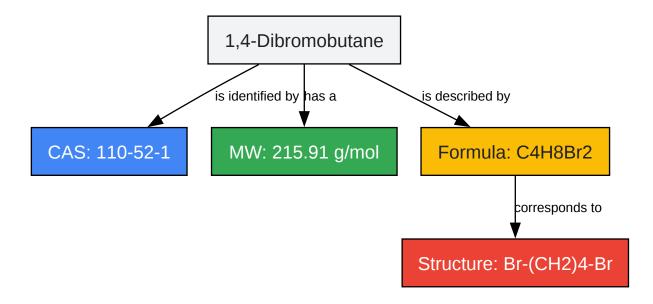
1,4-Dibromobutane: A Technical Guide for Advanced Synthesis

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For Researchers, Scientists, and Drug Development Professionals

1,4-Dibromobutane is an aliphatic hydrocarbon featuring bromine atoms at both terminal positions of a four-carbon chain. This bifunctional nature makes it a highly versatile reagent and a crucial building block in advanced organic synthesis. For professionals in research and drug development, **1,4-dibromobutane** serves as a fundamental precursor for constructing complex molecular architectures, including cyclic structures and molecules requiring a four-carbon linker. Its role as a potent alkylating agent is pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty organic compounds.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a laboratory setting.





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Caption: Core identifiers for **1,4-Dibromobutane**.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of **1,4-dibromobutane**, providing essential data for experimental design and execution.

Property	Value
CAS Number	110-52-1[1][5][6][7]
Molecular Formula	C4H8Br2[1][5][6]
Molecular Weight	215.91 g/mol [1][5][6][7][8]
Appearance	Clear, colorless to pale yellow liquid[1][2][3]
Density	1.808 g/mL at 25 °C[1][7]
Melting Point	-20 °C[1][7]
Boiling Point	63-65 °C at 6 mmHg[1][7]
Flash Point	>110 °C (>230 °F)[1]
Refractive Index (n20/D)	1.519[1][7]
Solubility	Immiscible in water; soluble in organic solvents like ethanol and ether.[1][2]
InChl Key	ULTHEAFYOOPTTB-UHFFFAOYSA-N[1][7]
SMILES String	BrCCCCBr[7]

Applications in Drug Development and Organic Synthesis

1,4-Dibromobutane's utility stems from its two reactive C-Br bonds, which can undergo sequential or simultaneous nucleophilic substitution. This allows it to act as a linker to form cyclic compounds or to introduce a butyl chain into a molecule.

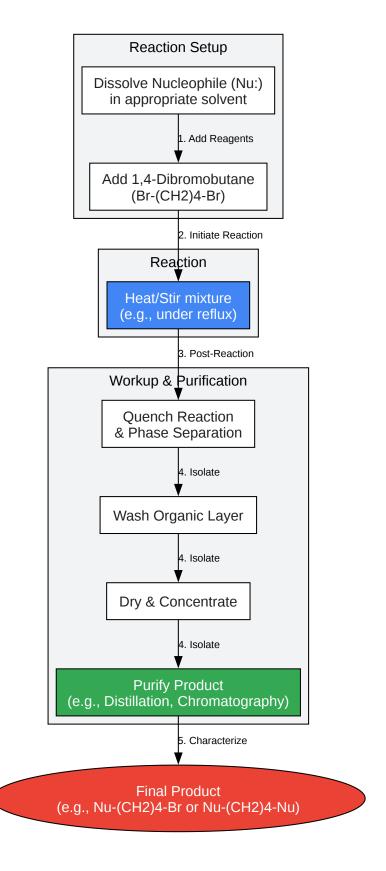
Foundational & Exploratory





- Pharmaceutical Synthesis: It is a key intermediate in the production of several drugs.[9]
 Examples include the synthesis of the bronchodilator aminophylline, the antitussive carbetapentane citrate, and the antidepressant bifemelane.[3][9]
- Agrochemicals: The compound serves as a building block for various herbicides, insecticides, and fungicides.[2][4]
- Reagent in Organic Chemistry: It is widely used for the alkylation of various nucleophiles, including amines, phenoxides, and carbanions. It is also used to prepare Grignard reagents for further synthetic transformations.[3]





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Caption: General workflow for a nucleophilic substitution reaction.



Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **1,4-dibromobutane**, a crucial first step for many research applications.

Protocol 1: Synthesis from 1,4-Butanediol

This method involves the reaction of 1,4-butanediol with hydrobromic acid and sulfuric acid.[10]

Materials:

- 1,4-Butanediol (30 g)
- 48% Hydrobromic acid (154 g, 105 mL)
- Concentrated Sulfuric acid (130 g, 71 mL)
- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate
- 500 mL three-necked flask, stirrer, reflux condenser, dropping funnel, and distillation apparatus

Procedure:

- Acid Mixture Preparation: In a 500 mL three-necked flask cooled in an ice bath, place 105 mL of 48% hydrobromic acid. Slowly add 71 mL of concentrated sulfuric acid with constant stirring.
- Addition of Diol: To the resulting cold acid solution, add 30 g of 1,4-butanediol dropwise while maintaining the low temperature.
- Reaction: Allow the mixture to stand for 24 hours. The following day, heat the mixture under reflux for 3 hours. Two distinct layers will form.
- Workup: Cool the reaction mixture and separate the lower organic layer. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.



 Drying and Purification: Dry the crude 1,4-dibromobutane over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction at 83-84 °C / 12 mmHg.[10]

Protocol 2: Synthesis from Tetrahydrofuran (THF)

This protocol describes the ring-opening of THF followed by bromination.[10][11]

Materials:

- Tetrahydrofuran (THF), freshly distilled (18.1 g, 20.5 mL)
- 48% Hydrobromic acid (250 g, 170 mL)
- Concentrated Sulfuric acid (75 g, 41 mL)
- 500 mL round-bottomed flask, reflux condenser, distillation apparatus

Procedure:

- Acid Mixture Preparation: Prepare a mixture of 170 mL of 48% hydrobromic acid and 41 mL of concentrated sulfuric acid in a 500 mL round-bottomed flask, ensuring proper cooling.[10]
- Addition of THF: Add 20.5 mL of freshly distilled THF dropwise to the acid mixture.
- Reflux: Fit the flask with a reflux condenser and gently heat the mixture for 3-5 hours.[10][11] During this time, the ring-opening reaction occurs.
- Isolation: After cooling, two layers will form. Separate the lower layer containing the crude
 1,4-dibromobutane.
- Purification: Purify the product by vacuum distillation, collecting the fraction that boils at 83-84 °C / 12 mmHg.[10]

Protocol 3: General Alkylation of a Nucleophile

This protocol provides a general workflow for using **1,4-dibromobutane** as an alkylating agent.

Materials:



- Nucleophile (e.g., a primary amine, phenol) (1 equivalent)
- **1,4-Dibromobutane** (1.1 to 5 equivalents, depending on desired mono- or di-alkylation)
- Base (e.g., K2CO3, NaH, Et3N)
- Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
- Standard glassware for inert atmosphere reactions

Procedure:

- Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and the base in the chosen anhydrous solvent.
- Addition of Alkylating Agent: Add 1,4-dibromobutane dropwise to the stirred solution at room temperature. An exothermic reaction may occur.
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
- Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired alkylated product.

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